3-(Trifluoromethoxy)phenylacetic acid methyl ester
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Overview
Description
3-(Trifluoromethoxy)phenylacetic acid methyl ester is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)phenylacetic acid methyl ester typically involves the esterification of 3-(Trifluoromethoxy)phenylacetic acid. One common method is the reaction of 3-(Trifluoromethoxy)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)phenylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
3-(Trifluoromethoxy)phenylacetic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)phenylacetic acid methyl ester involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in the ortho position.
4-(Trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in the para position.
Uniqueness
3-(Trifluoromethoxy)phenylacetic acid methyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and materials .
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-7-3-2-4-8(5-7)16-10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINCZNUCGWDCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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